Albaspidin AA

説明

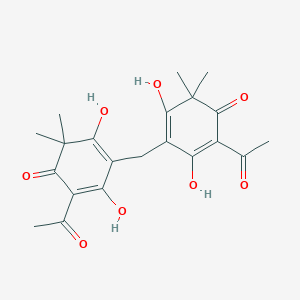

Structure

3D Structure

特性

IUPAC Name |

2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCJMBQBESJUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Albaspidin AA: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AA is a dimeric phloroglucinol derivative that has garnered significant interest within the scientific community due to its potential therapeutic applications. As a member of the acylphloroglucinol class of natural products, it exhibits a range of biological activities. This technical guide provides an in-depth exploration of the natural sources of Albaspidin AA, its biosynthetic pathway, and detailed experimental protocols for its extraction and analysis, tailored for professionals in research and drug development.

Natural Source of Albaspidin AA

Albaspidin AA is primarily isolated from the rhizomes of ferns belonging to the Dryopteris genus, which are widely distributed globally. A key natural source for this compound is Dryopteris crassirhizoma , a perennial herbaceous plant used in traditional medicine in Korea, Japan, and China[1]. The rhizomes of this fern have been found to contain a variety of phloroglucinol derivatives, including monomeric, dimeric, trimeric, and tetrameric forms[2][3].

Quantitative Analysis of Albaspidin AA in Dryopteris crassirhizoma

The concentration of Albaspidin AA in its natural source can be determined using advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The following table summarizes the quantitative data obtained from the analysis of Dryopteris crassirhizoma rhizomes.

| Compound | Retention Time (min) | Molecular Formula | Observed Mass [M-H]⁻ (m/z) | Calculated Mass (m/z) | Mass Error (ppm) | Yield (mg/kg of dried rhizomes) | Reference |

| Albaspidin AA | 43.22 | C₂₁H₂₅O₈ | 405.1531 | 405.1549 | -3.24 | 19 | [1] |

Table 1: Quantitative analysis of Albaspidin AA in the rhizomes of Dryopteris crassirhizoma. The yield was calculated based on the reported isolation of 19 mg of Albaspidin AA from 1 kg of dried rhizomes[1].

Biosynthesis of Albaspidin AA

The biosynthesis of Albaspidin AA is a multi-step process that begins with the formation of the core phloroglucinol structure, followed by acylation and subsequent dimerization.

Biosynthesis of the Phloroglucinol Monomer

The foundational phloroglucinol ring is synthesized via the polyketide pathway. The key precursor molecule is malonyl-CoA . Three molecules of malonyl-CoA are condensed and cyclized by the enzyme phloroglucinol synthase to form phloroglucinol[4].

Acylation of the Phloroglucinol Monomer

Following the formation of the phloroglucinol core, it undergoes acylation, where an acyl group (in the case of the precursors to Albaspidin AA, a butyryl group) is attached to the ring. This step is catalyzed by an acyltransferase.

Dimerization of Acylphloroglucinol Monomers

The final step in the biosynthesis of Albaspidin AA is the dimerization of two acylated phloroglucinol monomers. While the precise enzymatic control of this step in Dryopteris ferns is not yet fully elucidated, it is proposed to occur via an oxidative coupling mechanism, potentially enzyme-mediated or occurring spontaneously[5]. The two monomers are linked by a methylene bridge.

Experimental Protocols

Extraction and Isolation of Albaspidin AA from Dryopteris crassirhizoma

This protocol is based on the methodology described by Ren et al. (2016)[1].

1. Plant Material Preparation:

-

Obtain dried rhizomes of Dryopteris crassirhizoma.

-

Grind the rhizomes into a fine powder.

2. Extraction:

-

Macerate 1 kg of the powdered rhizomes with 95% ethanol (2 x 10 L) at room temperature for 7 days.

-

Filter the extract and concentrate it under reduced pressure to obtain the crude ethanol extract.

3. Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract (e.g., 120 g) in 1 L of water.

-

Sequentially partition the aqueous suspension with dichloromethane (CH₂Cl₂) (3 x 1.5 L) and then ethyl acetate (EtOAc) (3 x 1.5 L).

-

Concentrate the dichloromethane fraction, as it contains Albaspidin AA.

4. Chromatographic Purification:

-

Subject the concentrated dichloromethane extract (e.g., 7.5 g) to column chromatography on a silica gel column (100-200 mesh).

-

Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 0:100).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Further purify the fractions containing Albaspidin AA using Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) eluent.

-

This process should yield purified Albaspidin AA.

UPLC-Q-TOF-MS Method for the Analysis of Albaspidin AA

The following is a representative method for the qualitative and quantitative analysis of Albaspidin AA in plant extracts, based on established techniques for phloroglucinol analysis[2][6].

1. Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

2. Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient Program: A linear gradient from 5% to 95% B over a specified time (e.g., 15 minutes), followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Capillary Voltage: 3.0 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/h.

-

Acquisition Range: m/z 100-1000.

-

MS/MS Analysis: For structural confirmation, collision-induced dissociation (CID) can be performed on the parent ion of Albaspidin AA (m/z 405.15).

Conclusion

This technical guide provides a comprehensive overview of the natural source, biosynthesis, and analytical methodologies for Albaspidin AA. The primary natural source is the rhizomes of Dryopteris crassirhizoma. The biosynthesis involves the formation of a phloroglucinol core from malonyl-CoA, followed by acylation and dimerization. The detailed experimental protocols for extraction and UPLC-Q-TOF-MS analysis offer a practical framework for researchers and drug development professionals to isolate and quantify this promising bioactive compound. Further research into the specific enzymes controlling the dimerization step will provide deeper insights into the biosynthesis of this important class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitory Activity of Bioactive Phloroglucinols from the Rhizomes of Dryopteris crassirhizoma on Escherichia coli β-Glucuronidase: Kinetic Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 5. Bioactive Dimeric Acylphloroglucinols from the Mexican Fern Elaphoglossum paleaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of Constituents and Antioxidant Activity of Above-Ground and Underground Parts of Dryopteris crassirhizoma Nakai Based on HS-SPME-GC-MS and UPLC/Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

Albaspidin AA: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Albaspidin AA , a naturally occurring dimeric acylphloroglucinol, has garnered significant interest within the scientific community for its notable biological activities. Found in certain species of ferns, such as Dryopteris and Hypericum, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Albaspidin AA, with a focus on its antibacterial and nematicidal effects.

Chemical Structure and Properties

Albaspidin AA possesses a unique dimeric structure derived from two acylphloroglucinol units linked by a methylene bridge. Its systematic IUPAC name is 2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one.[1] The key chemical identifiers and physicochemical properties of Albaspidin AA are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for Albaspidin AA

| Identifier | Value |

| IUPAC Name | 2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one[1] |

| CAS Number | 3570-40-9[2] |

| Molecular Formula | C₂₁H₂₄O₈[1][2] |

| SMILES | CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O[1] |

| InChI | InChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3[2] |

Table 2: Physicochemical Properties of Albaspidin AA

| Property | Value |

| Molecular Weight | 404.4 g/mol [1][2] |

| Appearance | Yellow powder[3] |

| Melting Point | 164-166 °C[4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol; Sparingly soluble in water[3][5] |

| pKa (Predicted) | 4.20 ± 1.00[3] |

Biological Activities and Mechanism of Action

Albaspidin AA has demonstrated potent biological activities, primarily as an antibacterial and nematicidal agent. The proposed mechanisms of action for these activities are centered around the disruption of cellular integrity and induction of oxidative stress.

Antibacterial Activity

Albaspidin AA exhibits significant antibacterial activity, particularly against Gram-positive bacteria. A notable example is its efficacy against the vegetative form of Paenibillus larvae, the causative agent of American Foulbrood in honeybees, with a reported Minimum Inhibitory Concentration (MIC) ranging from 0.168 to 220 µM.[5] The proposed mechanism of antibacterial action for dimeric acylphloroglucinols like Albaspidin AA involves the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, it is hypothesized that these compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular macromolecules.

Nematicidal Activity

Albaspidin AA has also been reported to possess in vitro nematicidal activity against the L4 stage larvae of Nippostrongylus brasiliensis, with a median lethal dose (LD₅₀) in the range of 22-121 µM.[5] The mechanism of nematicidal action for many natural products involves the disruption of the nematode's nervous system or cuticle. For Albaspidin AA, a plausible mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in nematodes. Inhibition of AChE leads to an accumulation of acetylcholine at the neuromuscular junction, causing paralysis and eventual death. Additionally, similar to its antibacterial action, Albaspidin AA may disrupt the nematode's cuticle and cellular membranes, leading to loss of homeostasis and mortality.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are generalized methodologies for the key experiments cited in the literature concerning Albaspidin AA's biological activities.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Paenibacillus larvae) is grown in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase. The culture is then diluted to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Albaspidin AA dilutions: A stock solution of Albaspidin AA is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations.

-

Inoculation and Incubation: Each well containing the Albaspidin AA dilution is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no Albaspidin AA) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of Albaspidin AA that completely inhibits visible bacterial growth.

Nematicidal Bioassay

This protocol outlines a common method for assessing the nematicidal activity of a compound against a target nematode species.

-

Preparation of Nematode Suspension: A population of the target nematode (e.g., L4 larvae of Nippostrongylus brasiliensis) is collected and washed. The nematodes are then suspended in a suitable buffer or culture medium to a known density (e.g., 10-20 nematodes per 100 µL).

-

Preparation of Albaspidin AA dilutions: A stock solution of Albaspidin AA is prepared in an appropriate solvent. Serial dilutions are made in the nematode suspension medium to achieve the desired final test concentrations.

-

Exposure and Incubation: The nematode suspension is added to the wells of a microtiter plate containing the different concentrations of Albaspidin AA. A solvent control is also included. The plate is incubated at a suitable temperature (e.g., 25°C) for a specified period (e.g., 24, 48, 72 hours).

-

Assessment of Mortality: Following incubation, the number of dead nematodes in each well is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).

-

Calculation of LD₅₀: The mortality data is used to calculate the median lethal dose (LD₅₀), which is the concentration of Albaspidin AA that causes 50% mortality of the nematode population.

Conclusion and Future Perspectives

Albaspidin AA is a compelling natural product with demonstrated antibacterial and nematicidal properties. Its unique dimeric acylphloroglucinol structure provides a foundation for further investigation into its mechanisms of action and potential therapeutic applications. The proposed mechanisms, involving cell membrane disruption and induction of oxidative stress, offer avenues for more detailed molecular studies. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by Albaspidin AA in both bacteria and nematodes. A deeper understanding of its structure-activity relationships could guide the synthesis of more potent and selective analogs for drug development. Furthermore, in vivo studies are necessary to validate the efficacy and safety of Albaspidin AA in more complex biological systems, paving the way for its potential use in agricultural or clinical settings.

References

- 1. Dimeric Acylphloroglucinol Derivatives with Anti-MRSA Activities from Chamelaucium uncinatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial potentials of medicinal plant’s extract and their derived silver nanoparticles: A focus on honey bee pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Albaspidin AA: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AA, a phloroglucinol derivative found in the rhizomes of plants from the Dryopteris genus, has garnered interest for its potential therapeutic applications, notably in oncology. This technical guide provides a comprehensive overview of the current understanding of Albaspidin AA's mechanism of action, with a focus on its anticancer properties. Drawing parallels from closely related and studied compounds, this document outlines the key molecular pathways Albaspidin AA is proposed to modulate, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells

While direct and extensive research on Albaspidin AA is still emerging, studies on analogous compounds isolated from the same plant family, such as Aspidin PB, provide a strong framework for its mechanism of action. The primary anticancer effects of these compounds appear to be mediated through the induction of apoptosis and cell cycle arrest, targeting fundamental processes that are dysregulated in cancer.

Induction of Apoptosis: The Mitochondria-Dependent Pathway

Albaspidin AA is hypothesized to trigger programmed cell death in cancer cells primarily through the intrinsic, or mitochondria-dependent, apoptotic pathway. This process is characterized by a cascade of intracellular events culminating in cell dismantling.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: Albaspidin AA likely alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It is proposed to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of initiator caspase-9. Activated caspase-9 then activates executioner caspase-3, which orchestrates the final stages of apoptosis, including the cleavage of cellular substrates.

A diagram illustrating the proposed apoptosis induction pathway is presented below:

Caption: Proposed mechanism of Albaspidin AA-induced apoptosis.

Cell Cycle Arrest: Halting Proliferation at the S Phase

In addition to inducing apoptosis, Albaspidin AA is thought to cause a halt in the cell cycle, specifically in the S phase. This prevents cancer cells from replicating their DNA and proliferating. This cell cycle arrest is likely mediated by the p53/p21 pathway.

Key Molecular Events:

-

Activation of p53: Albaspidin AA may induce cellular stress, leading to the activation and stabilization of the tumor suppressor protein p53.

-

Upregulation of p21: Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor (CKI) p21.

-

Inhibition of Cyclin-CDK Complexes: p21 binds to and inhibits the activity of cyclin A/CDK2 complexes, which are crucial for the progression of the S phase.

-

Inhibition of Rb Phosphorylation: The inhibition of CDK2 leads to a decrease in the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and S phase progression.

The proposed signaling pathway for cell cycle arrest is depicted in the following diagram:

Caption: Proposed mechanism of Albaspidin AA-induced S phase cell cycle arrest.

Quantitative Data

Quantitative data for the bioactivity of Albaspidin AA and related compounds are crucial for evaluating their therapeutic potential. The following table summarizes key findings from studies on Aspidin PB, a closely related compound, which serves as a proxy until more data on Albaspidin AA becomes available.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Aspidin PB | Saos-2 (Osteosarcoma) | Proliferation Assay | IC50 | Dose-dependent inhibition | [1] |

| Aspidin PB | U2OS (Osteosarcoma) | Proliferation Assay | IC50 | Dose-dependent inhibition | [1] |

| Aspidin PB | HOS (Osteosarcoma) | Proliferation Assay | IC50 | Dose-dependent inhibition | [1] |

| Aspidin PB | U2OS (Osteosarcoma) | Cell Cycle Analysis | % of cells in S phase | Significant increase | [1] |

| Aspidin PB | U2OS (Osteosarcoma) | Western Blot | Protein Expression | Inhibition of Bcl-2, Induction of Bax | [1] |

| Aspidin PB | U2OS (Osteosarcoma) | Caspase Activity Assay | Caspase-3 & -9 activity | Increased activity | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of compounds like Albaspidin AA.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of Albaspidin AA on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Albaspidin AA (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression

Objective: To investigate the effect of Albaspidin AA on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with primary and secondary antibodies to visualize the protein of interest.

Protocol:

-

Cell Lysis: Treat cells with Albaspidin AA for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, p21, Cyclin A, CDK2, cleaved Caspase-3, cleaved Caspase-9) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of Albaspidin AA on the distribution of cells in different phases of the cell cycle.

Principle: Flow cytometry measures the fluorescence of individual cells as they pass through a laser beam. By staining cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), the DNA content of each cell can be measured, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Albaspidin AA for the desired time, then harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring data from at least 10,000 cells per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

The following diagram outlines the general workflow for these key experiments:

Caption: General workflow for investigating Albaspidin AA's mechanism of action.

Conclusion and Future Directions

The available evidence, largely extrapolated from studies on the closely related compound Aspidin PB, strongly suggests that Albaspidin AA exerts its anticancer effects through a dual mechanism involving the induction of mitochondria-dependent apoptosis and S phase cell cycle arrest mediated by the p53/p21 pathway. While this provides a solid foundation for understanding its therapeutic potential, further research is imperative to directly validate these mechanisms for Albaspidin AA.

Future studies should focus on:

-

Direct validation: Confirming the proposed apoptotic and cell cycle arrest pathways are indeed modulated by Albaspidin AA in various cancer cell lines.

-

Quantitative analysis: Determining the IC50 values of Albaspidin AA across a broad panel of cancer cell lines and its direct inhibitory constants (Ki) for specific molecular targets.

-

Target identification: Unambiguously identifying the direct molecular targets of Albaspidin AA to fully elucidate its mechanism of action.

-

In vivo studies: Evaluating the anti-tumor efficacy and safety of Albaspidin AA in preclinical animal models.

A thorough understanding of Albaspidin AA's mechanism of action will be instrumental in its development as a potential novel therapeutic agent for the treatment of cancer.

References

Albaspidin AA: A Technical Review of a Promising Natural Phloroglucinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaspidin AA, a naturally occurring dimeric phloroglucinol derivative isolated from ferns of the Dryopteris genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive review of the current literature on Albaspidin AA, covering its history, chemical properties, and reported biological effects. While research is ongoing, this document synthesizes the available data on its antiproliferative and cytotoxic potential, outlines general experimental methodologies for its study, and explores putative signaling pathways that may be involved in its mechanism of action. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the known attributes of Albaspidin AA and the areas requiring further investigation.

Introduction and History

Albaspidin AA belongs to a class of complex polyphenolic compounds known as phloroglucinols, which are characteristic secondary metabolites of ferns belonging to the Dryopteris genus. The study of these compounds has a long history, initially driven by their traditional use as anthelmintic agents. The investigation of Dryopteris extracts led to the isolation and characterization of a diverse array of monomeric and dimeric phloroglucinols, including the albaspidin series.[1] The specific isolation of Albaspidin AA is part of this broader research effort into the phytochemistry of ferns, with ongoing studies seeking to elucidate the biological activities of these complex natural products.

Chemical Properties of Albaspidin AA

| Property | Value |

| IUPAC Name | 2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |

| Molecular Formula | C21H24O8 |

| Molecular Weight | 404.4 g/mol |

| Appearance | Data not available |

| Solubility | Data not available |

Biological Activity and Quantitative Data

While the biological activities of various phloroglucinol derivatives from Dryopteris species have been reported, specific quantitative data for Albaspidin AA is limited in the currently available literature. Studies on related compounds and crude extracts suggest that Albaspidin AA may possess antiproliferative and cytotoxic properties. However, without specific IC50 values for Albaspidin AA, a quantitative comparison is not possible at this time. Further research is critically needed to determine the specific efficacy of Albaspidin AA in various cancer cell lines.

Table of Reported Biological Activities of Related Phloroglucinols from Dryopteris

| Compound/Extract | Activity | Cell Line(s) | Reported IC50/Effect |

| Dimeric phloroglucinol derivative with pyridin-3-yl group | Anticancer | HCT116 (Colon) | IC50 of 5.5 µM[2] |

| Dimeric 2,4-diacetyl phloroglucinol derivatives | Anticancer | Calu1, ACHN, Panc1, HCT116, H460 | Active[3] |

| Diacylphloroglucinol derivative | Anti-inflammatory | - | iNOS IC50: 19.0 µM, NF-κB IC50: 34.0 µM[4][5] |

| Alkylated acylphloroglucinol derivative | Anti-inflammatory | - | iNOS IC50: 19.5 µM, NF-κB IC50: 37.5 µM[4][5] |

Note: This table presents data for structurally related compounds to provide context for the potential activity of Albaspidin AA. The lack of specific data for Albaspidin AA is a significant research gap.

Experimental Protocols

The following sections describe general experimental protocols relevant to the study of natural compounds like Albaspidin AA for their cytotoxic and antiproliferative effects.

Cytotoxicity and Antiproliferative Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.[6][7][8][9]

General Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Albaspidin AA (or other test compounds) and incubate for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a common technique to assess the effects of a compound on apoptosis and the cell cycle.

General Protocol for Apoptosis (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Treat cells with Albaspidin AA at various concentrations for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

General Protocol for Cell Cycle Analysis (Propidium Iodide Staining):

-

Cell Treatment: Treat cells with Albaspidin AA.

-

Cell Fixation: Harvest and fix the cells in cold ethanol.

-

Staining: Treat the cells with RNase A and stain with propidium iodide.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[10][11][12][13]

Signaling Pathways

The specific signaling pathways modulated by Albaspidin AA have not yet been elucidated in the scientific literature. However, based on the known activities of other natural phloroglucinols and polyphenols, it is plausible that Albaspidin AA may exert its effects through the modulation of key cancer-related signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[14][15][16][17][18] These pathways are central to cell survival, proliferation, and apoptosis.

Hypothetical Signaling Pathway for Albaspidin AA's Anticancer Activity

The following diagram illustrates a hypothetical mechanism of action for Albaspidin AA, based on the known targets of similar natural compounds. This is a speculative model and requires experimental validation.

Caption: Hypothetical signaling pathways modulated by Albaspidin AA.

Synthesis

General Workflow for the Synthesis of Dimeric Phloroglucinols

Caption: General workflow for dimeric phloroglucinol synthesis.

Conclusion and Future Directions

Albaspidin AA is a structurally interesting natural product with potential biological activities that warrant further investigation. This technical guide has summarized the currently available information, highlighting a significant need for more focused research on this specific compound. Key areas for future research include:

-

Quantitative Biological Evaluation: Determination of IC50 values of pure Albaspidin AA against a panel of cancer cell lines is essential to quantify its antiproliferative and cytotoxic potential.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by Albaspidin AA is crucial to understand its molecular mechanism of action.

-

In Vivo Studies: Following promising in vitro results, in vivo studies in animal models will be necessary to evaluate the efficacy and safety of Albaspidin AA as a potential therapeutic agent.

-

Chemical Synthesis: Development of an efficient and scalable total synthesis of Albaspidin AA will be critical for producing sufficient quantities for extensive biological testing and for the generation of novel analogs with improved activity.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of Albaspidin AA and its derivatives in the context of drug discovery and development.

References

- 1. [Studies on phloroglucinol derivatives of Dryopteris fragrans L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One pot synthesis and anticancer activity of dimeric phloroglucinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toward an efficient and eco-friendly route for the synthesis of dimeric 2,4-diacetyl phloroglucinol and its potential as a SARS-CoV-2 main protease antagonist: insight from in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]

- 14. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Multiple pathways regulating the anti-apoptotic protein clusterin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Toward an efficient and eco-friendly route for the synthesis of dimeric 2,4-diacetyl phloroglucinol and its potential as a SARS-CoV-2 main protease antagonist: insight from in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Ethnobotanical Uses of Albaspidin AA-Containing Plants: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

The phloroglucinol derivative, Albaspidin AA, found predominantly in ferns of the Dryopteris genus, has garnered scientific interest due to its traditional medicinal applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing Albaspidin AA, with a focus on quantitative data, experimental protocols, and the underlying biological mechanisms for researchers, scientists, and drug development professionals.

Ethnobotanical Landscape and Traditional Applications

Plants containing Albaspidin AA, most notably the Male Fern (Dryopteris filix-mas), have a long and well-documented history in traditional medicine across various cultures.[1] The primary and most consistent ethnobotanical application is as a potent vermifuge, specifically for the expulsion of tapeworms and other intestinal parasites.[1][2] The rhizome of the plant is the principal part used for this purpose.[1] The active principle was historically referred to as "filicin," a crude extract containing a mixture of phloroglucinols, including Albaspidin AA.[1] This traditional knowledge was so esteemed that Dryopteris filix-mas was listed in the U.S. Pharmacopoeia as an official anthelmintic.

Beyond its use against parasitic worms, traditional medicine, particularly in Southern Nigeria, utilizes decoctions of Dryopteris filix-mas leaves for the treatment of inflammation, rheumatoid arthritis, wounds, and ulcers.[3][4][5] Other documented traditional uses include the management of digestive discomfort and stomach cramps.

It is crucial to note that while the use of Dryopteris species is well-established in traditional practices, the plant is also recognized as toxic if not prepared and administered correctly.[6] Historical accounts document severe side effects, including blindness and death, which led to a decline in its use with the advent of modern, safer anthelmintic drugs.[1][2][6]

Quantitative Ethnobotanical and Preclinical Data

While specific quantitative ethnobotanical data for Albaspidin AA is limited, preclinical studies on extracts from Dryopteris species provide valuable insights into their efficacy.

| Traditional Use | Plant Part | Preparation | Quantitative Data | Reference |

| Intestinal Parasites | Rhizome | Decoction, Powder | A 250 mg/kg filicic acid-rich rhizome extract resulted in a 78% reduction in cestode load in a rodent model. | |

| Inflammation | Leaves | Ethanolic Extract | An ethanolic frond extract demonstrated a 40% decrease in rat paw edema. | |

| Inflammation | Leaves | Ethanolic Extract | The ethanolic frond extract exhibited COX-2 inhibition at a concentration of 30 µg/ml. | |

| Traditional Dosage (Anthelmintic) | Rhizome | Decoction | 10-15g of rhizome boiled in 250ml of water. | |

| Traditional Dosage (Anthelmintic) | Rhizome | Powder | 3-5g of powdered rhizome. |

Experimental Protocols

Extraction and Fractionation of Anti-inflammatory Compounds from Dryopteris filix-mas Leaves

This protocol is based on the methodology described in the evaluation of the anti-inflammatory activity of D. filix-mas ethanolic leaf extract.[3][5]

1. Plant Material Collection and Preparation:

-

Fresh leaves of Dryopteris filix-mas are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium.

-

The leaves are washed and air-dried at room temperature for approximately 7 days.

-

The dried leaves are pulverized into a coarse powder.

2. Extraction:

-

A total of 2.5 kg of the pulverized leaves is macerated with 7.5 liters of 80% aqueous ethanol for 48 hours with occasional agitation.

-

The mixture is filtered, and the filtrate is concentrated to dryness using a water bath set at 40°C to yield the crude ethanolic extract.

3. Fractionation:

-

The crude extract is successively partitioned against solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol.

-

The resulting fractions are concentrated to dryness using a thermostatic water bath at 40°C.

4. Bioassay-Guided Isolation:

-

The different fractions are screened for anti-inflammatory activity using in vivo models like egg-albumin-induced paw edema in rats.

-

The most active fraction (e.g., ethyl acetate fraction) is subjected to further purification using techniques like vacuum liquid chromatography (VLC) followed by size-exclusion chromatography (e.g., Sephadex LH-20).

-

The structure of the isolated bioactive compounds is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Mechanism

The anti-inflammatory properties of extracts from Dryopteris species are attributed, at least in part, to the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, Albaspidin AA and other bioactive compounds in the extract can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Anthelmintic Mechanism

The precise molecular mechanism of the anthelmintic action of Albaspidin AA is not fully elucidated. However, it is understood that the "filicin" complex, of which Albaspidin AA is a component, exerts its effect by paralyzing tapeworms.[1] This paralysis is believed to be caused by the disruption of the parasite's energy metabolism. The phloroglucinol derivatives likely interfere with key metabolic enzymes within the parasite, leading to muscle paralysis and subsequent expulsion from the host's gastrointestinal tract.

Conclusion and Future Directions

The ethnobotanical history of plants containing Albaspidin AA, particularly Dryopteris filix-mas, highlights a rich tradition of use, primarily as an anthelmintic and more recently for its anti-inflammatory properties. While preclinical studies have begun to validate these traditional uses, there is a clear need for more focused research on the specific pharmacological activities of isolated Albaspidin AA. Future investigations should aim to:

-

Conduct quantitative ethnobotanical surveys to better understand traditional preparation methods and dosages.

-

Develop and validate standardized methods for the extraction and quantification of Albaspidin AA in plant materials.

-

Elucidate the precise molecular targets and signaling pathways involved in the anti-inflammatory and anthelmintic effects of pure Albaspidin AA.

-

Perform comprehensive toxicological studies on isolated Albaspidin AA to establish a clear therapeutic window and safety profile.

A deeper understanding of the ethnobotany and pharmacology of Albaspidin AA holds significant potential for the development of new therapeutic agents, particularly in the fields of parasitology and inflammatory diseases. This guide serves as a foundational resource for researchers and drug development professionals to navigate the current landscape and identify key areas for future exploration.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. researchgate.net [researchgate.net]

- 3. Dryopteris filix-mas (L.) Schott ethanolic leaf extract and fractions exhibited profound anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dryopteris filix-mas (L.) Schott ethanolic leaf extract and fractions exhibited profound anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dryopteris filix-mas (L.) Schott ethanolic leaf extract and fractions exhibited profound anti-inflammatory activity [ajp.mums.ac.ir]

- 6. Male Fern: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

Methodological & Application

Application Notes and Protocols: Albaspidin AA Cytotoxicity Assay in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AA is a naturally occurring phloroglucinol derivative found in certain species of ferns, particularly within the Dryopteris genus. Phloroglucinols as a class of compounds have garnered significant interest in oncological research due to their potential antiproliferative and cytotoxic effects against various cancer cell lines. While specific quantitative cytotoxicity data for Albaspidin AA is not extensively documented in publicly available literature, related compounds and extracts from its natural sources have demonstrated notable anti-cancer properties. Extracts from Dryopteris species have shown cytotoxic effects against cervical and prostate cancer cells.[1] The parent compound, phloroglucinol, has been shown to induce apoptosis in prostate and colon cancer cells.[2][3]

These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic effects of Albaspidin AA on various cancer cell lines. Included are a detailed protocol for the widely used MTT assay, a structured table to present exemplary cytotoxicity data of a related extract, and diagrams illustrating the experimental workflow and a putative signaling pathway.

Data Presentation: Cytotoxicity of Dryopteris juxtapostia Root Extract

| Plant Extract | Cancer Cell Line | Cell Line Type | IC50 (µg/mL) |

| Dryopteris juxtapostia root (DCM extract) | HeLa | Cervical Cancer | 17.1[1] |

| Dryopteris juxtapostia root (DCM extract) | PC3 | Prostate Cancer | 45.2[1] |

Experimental Protocols: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

Materials:

-

Albaspidin AA

-

Cancer cell lines of interest (e.g., HeLa, PC3, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Albaspidin AA in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the Albaspidin AA stock solution in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Albaspidin AA. Include a vehicle control (medium with the same concentration of DMSO used for the highest Albaspidin AA concentration) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of Albaspidin AA using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of Albaspidin AA.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the cytotoxicity of Albaspidin AA using the MTT assay.

Caption: Putative signaling pathway for Albaspidin AA-induced apoptosis in cancer cells.

References

- 1. Dryopteris juxtapostia Root and Shoot: Determination of Phytochemicals; Antioxidant, Anti-Inflammatory, and Hepatoprotective Effects; and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Techniques for the Characterization of Albaspidin AA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaspidin AA is a naturally occurring phloroglucinol derivative found in ferns of the Dryopteris genus, notably Dryopteris crassirhizoma. Phloroglucinols are a class of secondary metabolites known for their diverse biological activities, including antibacterial, antiviral, and nematicidal properties. Accurate and robust analytical methods are crucial for the isolation, identification, and quantification of Albaspidin AA to support research in drug discovery and development. This document provides detailed application notes and experimental protocols for the comprehensive characterization of Albaspidin AA using modern analytical techniques.

Physicochemical Properties of Albaspidin AA

A thorough understanding of the physicochemical properties of Albaspidin AA is fundamental for the development of analytical methods and for its application in biological studies.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄O₈ | --INVALID-LINK-- |

| Molecular Weight | 404.4 g/mol | --INVALID-LINK-- |

| CAS Number | 3570-40-9 | --INVALID-LINK-- |

| Appearance | Yellowish crystalline solid | General knowledge |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water. | General knowledge |

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of Albaspidin AA in complex mixtures such as plant extracts.

Application Note

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phloroglucinols like Albaspidin AA. A C18 column is typically employed, offering good retention and resolution. The mobile phase usually consists of a mixture of an aqueous solvent (often with a modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Gradient elution is generally preferred to achieve optimal separation of Albaspidin AA from other related phloroglucinols present in the extract. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, with a characteristic absorption maximum for Albaspidin AA.

Experimental Protocol: RP-HPLC Method for Phloroglucinol Analysis

This protocol is adapted from methods used for the analysis of phloroglucinols from Dryopteris species and can be optimized for Albaspidin AA.

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).

-

-

Column:

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B (equilibration). The gradient should be optimized based on the specific separation requirements.

-

-

Flow Rate:

-

1.0 mL/min.

-

-

Column Temperature:

-

30 °C.

-

-

Detection:

-

DAD detection at a wavelength range of 200-400 nm. The specific wavelength for quantification of Albaspidin AA should be determined from its UV spectrum (typically around 290 nm).

-

-

Injection Volume:

-

10 µL.

-

-

Sample Preparation:

-

Extract the plant material (e.g., rhizomes of Dryopteris crassirhizoma) with a suitable solvent like methanol or ethanol.

-

Evaporate the solvent to dryness.

-

Re-dissolve the residue in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight and elucidating the structure of Albaspidin AA through fragmentation analysis.

Application Note

Electrospray ionization (ESI) is a suitable ionization technique for Albaspidin AA, typically in negative ion mode due to the presence of acidic hydroxyl groups. High-resolution mass spectrometry (HRMS), for instance, using an Orbitrap mass analyzer, can provide accurate mass measurements, which aids in confirming the elemental composition. Tandem mass spectrometry (MS/MS or MSⁿ) experiments are essential for structural elucidation by analyzing the fragmentation patterns of the parent ion.

Experimental Protocol: HPLC-ESI-MS/MS Analysis

-

Instrumentation:

-

HPLC system coupled to a mass spectrometer with an ESI source (e.g., LTQ-Orbitrap).

-

-

HPLC Conditions:

-

Use the HPLC method described in the previous section. The mobile phase is compatible with ESI-MS.

-

-

Mass Spectrometer Parameters (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: -3.5 kV.

-

Sheath Gas Flow Rate: 40 (arbitrary units).

-

Auxiliary Gas Flow Rate: 10 (arbitrary units).

-

Capillary Temperature: 300 °C.

-

Scan Range: m/z 100-1000.

-

-

Data Acquisition:

-

Full Scan (MS1): Acquire high-resolution full scan spectra to determine the accurate mass of the deprotonated molecule [M-H]⁻.

-

MS/MS (MS2): Isolate the [M-H]⁻ ion of Albaspidin AA and subject it to collision-induced dissociation (CID) to obtain fragmentation spectra.

-

MS³: Further fragmentation of a prominent MS2 fragment ion can provide additional structural information.

-

Quantitative Data: Mass Spectrometry of Albaspidin AA

| Parameter | Observed Value |

| Retention Time (RT) | 43.22 min[1] |

| [M-H]⁻ (m/z) | 403.1395 (Calculated for C₂₁H₂₃O₈⁻: 403.1396) |

| MS² Fragmentation ([M-H]⁻ at m/z 403) | m/z 223, 209 (base peak), 197, 195, 191[1] |

| MS³ Fragmentation (precursor m/z 209) | m/z 191 (base peak)[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of Albaspidin AA, providing detailed information about the carbon-hydrogen framework.

Application Note

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for the complete assignment of all proton and carbon signals in the Albaspidin AA molecule. Deuterated solvents such as methanol-d₄ (CD₃OD) or acetone-d₆ ((CD₃)₂CO) are suitable for dissolving Albaspidin AA for NMR analysis.

Experimental Protocol: NMR Analysis

-

Instrumentation:

-

NMR spectrometer operating at a high frequency (e.g., 400 MHz or higher for ¹H).

-

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified Albaspidin AA in 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD).

-

-

¹H NMR:

-

Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, multiplicities, and integrals of the proton signals.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon NMR spectrum, often using a proton-decoupled sequence, to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (¹H-¹H correlations).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different parts of the molecule.

-

Biological Activity and Signaling Pathway

Application Note

Albaspidin AA, as a member of the phloroglucinol class, is known to possess antibacterial activity. The mechanism of action for related phloroglucinols, such as Aspidin BB, against bacteria like Staphylococcus aureus involves the induction of reactive oxygen species (ROS) generation. This leads to oxidative stress, causing damage to the cell membrane, DNA, and proteins, ultimately resulting in bacterial cell death[2]. It is plausible that Albaspidin AA shares a similar mechanism of action.

Putative Signaling Pathway for Antibacterial Action

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of Albaspidin AA. The combination of HPLC for separation and quantification, mass spectrometry for molecular weight confirmation and fragmentation analysis, and NMR for definitive structure elucidation is essential for rigorous scientific investigation. Understanding the biological activity and potential signaling pathways of Albaspidin AA is critical for its development as a potential therapeutic agent. The provided protocols serve as a starting point and should be optimized based on the specific instrumentation and research objectives.

References

Application Notes and Protocols: Albaspidin AA Stability Testing and Degradation Analysis

Introduction

Albaspidin AA is a naturally occurring acylphloroglucinol found in certain ferns of the Dryopteris genus.[1][2] Like other compounds in this class, it exhibits a range of biological activities, including antibacterial and nematocidal properties, making it a compound of interest for pharmaceutical research and development.[3] The inherent chemical structure of acylphloroglucinols, characterized by a substituted phloroglucinol core, can be susceptible to degradation under various environmental conditions. Understanding the stability of Albaspidin AA is therefore critical for the development of stable pharmaceutical formulations and for defining appropriate storage and handling conditions.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and helping to develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[4][5][6][7] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

This application note provides a comprehensive protocol for the stability testing and degradation analysis of Albaspidin AA. It includes detailed methodologies for forced degradation studies and a validated high-performance liquid chromatography (HPLC) method suitable for separating Albaspidin AA from its potential degradation products.

Experimental Workflow

The overall workflow for the stability testing and degradation analysis of Albaspidin AA is depicted below. It encompasses sample preparation under various stress conditions followed by analysis to quantify the remaining parent compound and detect degradation products.

Caption: Workflow for Albaspidin AA stability testing.

Proposed Degradation Pathways

Based on the chemical structure of acylphloroglucinols and general knowledge of their stability, Albaspidin AA may be susceptible to degradation through several pathways, primarily involving the phloroglucinol rings. Acylphloroglucinols are known to be unstable in the presence of oxygen and in non-acidified aqueous solutions. The core phloroglucinol structure itself has been shown to be susceptible to oxidation and alkaline hydrolysis.[4][8] The following diagram illustrates hypothetical degradation pathways for Albaspidin AA.

Caption: Proposed degradation pathways for Albaspidin AA.

Materials and Methods

Materials

-

Albaspidin AA reference standard (>98% purity)

-

HPLC grade acetonitrile and methanol

-

Formic acid (analytical grade)

-

Hydrochloric acid (HCl, analytical grade)

-

Sodium hydroxide (NaOH, analytical grade)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Purified water (18.2 MΩ·cm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD).

-

A mass spectrometer (MS) detector is recommended for the identification of degradation products.

-

A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for separation.

-

pH meter

-

Analytical balance

-

Forced degradation studies should be conducted in a calibrated stability chamber or water bath. Photostability studies require a photostability chamber compliant with ICH Q1B guidelines.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Albaspidin AA Stock Solution (1 mg/mL): Accurately weigh 10 mg of Albaspidin AA reference standard and dissolve it in 10 mL of methanol.

-

Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of methanol and water. This working solution will be used for the stress studies.

Forced Degradation (Stress) Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] The duration and conditions may need to be adjusted based on the observed stability of Albaspidin AA.

Table 1: Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Procedure |

| Acid Hydrolysis | 0.1 M HCl | Mix 1 mL of Albaspidin AA working solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration. |

| Alkaline Hydrolysis | 0.1 M NaOH | Mix 1 mL of Albaspidin AA working solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Withdraw samples at appropriate time points (e.g., 0, 0.5, 1, 2, 4 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase. |

| Oxidative Degradation | 3% H₂O₂ | Mix 1 mL of Albaspidin AA working solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours. Withdraw samples at appropriate time points and dilute with mobile phase. |

| Thermal Degradation | 80°C (in solution) | Place the Albaspidin AA working solution in a tightly sealed vial and incubate at 80°C for 48 hours. Withdraw samples at appropriate time points and dilute with mobile phase. |

| Photolytic Degradation | ICH Q1B compliant photostability chamber (UV and visible light) | Expose the Albaspidin AA working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark. |

HPLC-UV/MS Analytical Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| UV Detection | 280 nm |

| MS Detector | ESI in negative mode (recommended for phenolic compounds). Scan range: m/z 100-800. |

Data Presentation and Analysis

The results of the stability testing should be presented in a clear and organized manner to facilitate comparison and interpretation. The percentage of Albaspidin AA remaining and the formation of degradation products should be quantified.

Table 3: Example Stability Data for Albaspidin AA under Stress Conditions

| Stress Condition | Time (hours) | Albaspidin AA Remaining (%) | Peak Area of Major Degradant 1 | Peak Area of Major Degradant 2 |

| Control | 0 | 100.0 | 0 | 0 |

| 24 | 99.8 | Not Detected | Not Detected | |

| Acid Hydrolysis | 6 | 98.5 | Not Detected | Not Detected |

| 24 | 97.2 | 15,432 | Not Detected | |

| Alkaline Hydrolysis | 1 | 85.3 | 123,456 | 45,678 |

| 4 | 62.1 | 345,678 | 98,765 | |

| Oxidative Degradation | 6 | 89.7 | 98,765 | Not Detected |

| 24 | 75.4 | 254,321 | 34,567 | |

| Thermal Degradation | 24 | 95.8 | 23,456 | Not Detected |

| 48 | 91.3 | 45,678 | 12,345 | |

| Photolytic Degradation | 24 | 92.1 | 54,321 | Not Detected |

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Conclusion

This application note provides a framework for conducting forced degradation studies and stability analysis of Albaspidin AA. The outlined protocols for stress testing under hydrolytic, oxidative, thermal, and photolytic conditions, combined with the proposed HPLC-UV/MS analytical method, will enable researchers to determine the intrinsic stability of Albaspidin AA, identify potential degradation products, and establish degradation pathways. This information is fundamental for the development of stable pharmaceutical formulations and for meeting regulatory requirements for drug development. The susceptibility of similar acylphloroglucinol compounds to alkaline and oxidative conditions suggests that these will be critical stress factors to evaluate for Albaspidin AA.

References

- 1. Unusual terpenylated acylphloroglucinols from Dryopteris wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The chemistry of dryopteris acylphloroglucinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. ijrpns.com [ijrpns.com]

- 5. ijrpp.com [ijrpp.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmasm.com [pharmasm.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Albaspidin AA in Experimental Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Albaspidin AA and protocols for its use in experimental assays. The data and methodologies are intended to guide researchers in accurately preparing and utilizing Albaspidin AA for in vitro studies.

Albaspidin AA: Solubility Profile

Albaspidin AA is a naturally occurring phloroglucinol derivative with known antibacterial and nematocidal activities. For effective use in experimental assays, understanding its solubility in various solvents is crucial. Albaspidin AA is generally soluble in several organic solvents.

Quantitative Solubility Data

The following table summarizes the known solubility information for Albaspidin AA. It is important to note that while some suppliers provide pre-made solutions at specific concentrations, the maximum solubility may be higher.

| Solvent | Reported Concentration | Molar Concentration (MW: 404.41 g/mol ) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL[1] | ≥ 98.9 mM | A stock concentration of 10 mM in DMSO is commonly available from commercial suppliers.[2] |

| Pyridine | Soluble | - | Qualitative data suggests solubility, but specific concentrations are not readily available.[2] |

| Methanol | Soluble | - | Qualitative data suggests solubility, but specific concentrations are not readily available.[2] |

| Ethanol | Soluble | - | Qualitative data suggests solubility, but specific concentrations are not readily available.[2] |

To enhance the solubility of Albaspidin AA, gentle warming to 37°C and sonication in an ultrasonic bath are recommended.[3]

Experimental Protocols

Protocol 1: Preparation of Albaspidin AA Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of Albaspidin AA in DMSO, which can then be diluted to the desired working concentration for various assays.

Materials:

-

Albaspidin AA powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or incubator at 37°C (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of Albaspidin AA powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.04 mg of Albaspidin AA (Molecular Weight = 404.41 g/mol ).

-

Solvent Addition: Add the calculated volume of DMSO to the tube containing the Albaspidin AA powder.

-

Dissolution:

-

Sterilization (Optional): If required for your specific application (e.g., cell culture), filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol describes a standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of Albaspidin AA against a bacterial strain.

Materials:

-

Albaspidin AA stock solution (e.g., 10 mM in DMSO)

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., ampicillin, tetracycline)

-

Negative control (DMSO)

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain overnight in the appropriate growth medium.

-

Dilute the overnight culture to achieve a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Further dilute the standardized inoculum in fresh medium to the final desired concentration for the assay (e.g., 5 x 10⁵ CFU/mL).

-

-

Serial Dilution of Albaspidin AA:

-

In a sterile 96-well plate, perform a two-fold serial dilution of the Albaspidin AA stock solution in the bacterial growth medium. The final concentration of DMSO in each well should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

-

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted Albaspidin AA.

-

Controls:

-

Positive Control: Include wells with bacteria and a known antibiotic.

-

Negative Control (Solvent Toxicity): Include wells with bacteria and the highest concentration of DMSO used in the assay.

-

Growth Control: Include wells with bacteria and medium only.

-

Sterility Control: Include wells with medium only.

-

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

MIC Determination:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

-

The MIC is defined as the lowest concentration of Albaspidin AA that completely inhibits visible bacterial growth.

-

Visualizations

Experimental Workflow for MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action: Bacterial Membrane Disruption

While the precise signaling pathway modulated by Albaspidin AA is not fully elucidated, its antibacterial activity is likely attributed to the disruption of the bacterial cell membrane, a common mechanism for phenolic compounds.

Caption: Proposed mechanism of Albaspidin AA via bacterial membrane disruption.

References

Troubleshooting & Optimization

Overcoming Albaspidin AA low solubility in aqueous solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Albaspidin AA. The information provided is designed to help overcome common challenges, particularly its low solubility in aqueous solutions.

Troubleshooting Guide

Issue: Albaspidin AA is precipitating out of my aqueous buffer during my experiment.

Possible Cause 1: Low Aqueous Solubility

Albaspidin AA is a lipophilic molecule with limited solubility in aqueous solutions.[1]

Solution:

-